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Compound of Interest

Compound Name:
PHENYL

PHOSPHORODIIMIDAZOLATE

Cat. No.: B100453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize phenyl phosphorodiimidazolate. Due to the limited availability of published

experimental data for this specific molecule, this document outlines the expected spectroscopic

characteristics and provides detailed, generalized experimental protocols for its analysis. The

information herein is based on the known spectroscopic behavior of analogous

organophosphorus and imidazole-containing compounds.

Overview of Phenyl Phosphorodiimidazolate
Phenyl phosphorodiimidazolate is an organophosphorus compound containing a central

phosphorus atom bonded to a phenyl group, an oxygen atom, and two imidazole rings. Its

structure suggests its potential utility as a phosphorylating agent or as a precursor in the

synthesis of more complex molecules in medicinal chemistry and materials science. A thorough

spectroscopic characterization is essential to confirm its identity, purity, and structural integrity.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the key spectroscopic

techniques used to characterize phenyl phosphorodiimidazolate. These values are

estimates based on typical ranges for similar functional groups and should be confirmed by

experimental analysis.
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Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Spectroscopic Data

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR 7.20 - 7.80 m - Phenyl-H

7.00 - 7.10 t J ≈ 1.5
Imidazole H-4 or

H-5

7.60 - 7.70 t J ≈ 1.5
Imidazole H-4 or

H-5

8.00 - 8.20 s - Imidazole H-2

¹³C NMR 128.0 - 135.0 m - Phenyl-C

117.0 - 120.0 s -
Imidazole C-4 or

C-5

130.0 - 133.0 s -
Imidazole C-4 or

C-5

138.0 - 142.0 s - Imidazole C-2

³¹P NMR -10 to 10 s - P(V)

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3150 Medium
C-H stretch

(aromatic/imidazole)

1590 - 1610 Medium-Strong C=C stretch (aromatic)

1470 - 1520 Strong C=N stretch (imidazole)

1250 - 1350 Strong P=O stretch

950 - 1100 Strong P-O-C stretch

700 - 800 Strong P-N stretch

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

[M]⁺ Variable Molecular Ion

[M - C₃H₃N₂]⁺ High Loss of one imidazole ring

[M - 2(C₃H₃N₂)]⁺ Medium Loss of two imidazole rings

[C₆H₅PO₂]⁺ Medium Phenylphosphonate cation

[C₆H₅]⁺ High Phenyl cation

[C₃H₃N₂]⁺ High Imidazolyl cation

Table 4: Predicted UV-Vis Spectroscopy Data

λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Solvent Transition

~260 ~10,000 Ethanol
π → π* (Phenyl and

Imidazole)

Experimental Protocols
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Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and phosphorus

nuclei, providing detailed structural information.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of phenyl phosphorodiimidazolate in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent

will depend on the solubility of the compound.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

³¹P NMR Acquisition:

Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.

Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds, spectral width of 100-

200 ppm.
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Reference the spectrum to an external standard of 85% H₃PO₄.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Integrate the signals in the ¹H NMR spectrum to

determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight of the compound and to obtain information about

its structure from fragmentation patterns.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Data Acquisition (EI-MS):

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

Bombard the sample with a beam of electrons (typically 70 eV).

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Apply a high voltage to the ESI needle to generate charged droplets.

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to

propose a fragmentation pathway consistent with the structure of phenyl
phosphorodiimidazolate.

UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield
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an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with a cuvette containing only the solvent.

Record the sample spectrum over a range of 200-800 nm.

Data Analysis: Identify the λmax values and, if the concentration is known accurately,

calculate the molar absorptivity (ε).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

synthesized compound and the relationship between the different spectroscopic techniques

and the information they provide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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